2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
Description
2-Chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide (CAS: 568551-21-3; molecular formula: C₁₁H₁₁ClN₂OS; MW: 254.74) is a benzothiazole-based acetamide derivative characterized by a chloro-substituted acetyl group and methyl groups at the 5- and 6-positions of the benzothiazole ring (Fig. 1). The compound is synthesized via a two-step process:
Amination: Reacting 5,6-dimethyl-1,3-benzothiazol-2-amine with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate or triethylamine) .
Purification: The product is recrystallized from ethanol-water mixtures to yield the pure compound .
Benzothiazole derivatives are pharmacologically significant, exhibiting anticancer, antimicrobial, and anti-inflammatory activities. The chloroacetamide moiety enhances reactivity, enabling further derivatization (e.g., thioether or piperazine substitutions) for drug discovery .
Properties
IUPAC Name |
2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-6-3-8-9(4-7(6)2)16-11(13-8)14-10(15)5-12/h3-4H,5H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMCAPKVMALKCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358859 | |
| Record name | 2-Chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26447-74-5 | |
| Record name | 2-Chloro-N-(5,6-dimethyl-2-benzothiazolyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26447-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide typically involves the acetylation of 2-amino benzothiazole derivatives. One common method includes the reaction of 2-amino-5,6-dimethylbenzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine in chloroform . The reaction proceeds under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on the Benzothiazole Ring
Key analogs differ in substituent type, position, and electronic properties:
Notes:
- 4,6-Dimethyl: Methyl groups at non-adjacent positions may lower steric strain compared to 5,6-dimethyl analogs . 6-Chloro: The electron-withdrawing chloro group may improve halogen bonding in biological targets but reduce metabolic stability . 4-Methoxy: Methoxy groups enhance polarity and hydrogen-bonding capacity, improving solubility but limiting blood-brain barrier penetration .
Crystallographic and Physicochemical Properties
- Crystal Packing : Substituents influence dihedral angles between the benzothiazole and acetamide groups. For example, in N-(4-chlorobenzothiazol-2-yl)-2-(3-methylphenyl)acetamide, a dihedral angle of 79.3° between rings is observed, stabilized by N–H⋯O hydrogen bonds .
- LogP Values : Methyl groups (logP ~3.2) increase lipophilicity compared to methoxy (logP ~2.5) or unsubstituted analogs, affecting drug-likeness .
Biological Activity
Overview
2-Chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. The unique structural features of this compound contribute to its significant biological effects.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 232.71 g/mol. The compound features a benzothiazole ring substituted with a chloro group and an acetamide moiety.
The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways:
- Antimicrobial Activity : The compound exhibits significant antimicrobial effects against various pathogens, particularly Mycobacterium tuberculosis. It targets the enzyme DprE1, crucial for the cell wall biosynthesis in Mycobacterium tuberculosis, leading to bacterial cell death .
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by interfering with critical molecular pathways involved in cell proliferation. It may act by inhibiting specific enzymes essential for cancer cell survival .
Biological Assays and Efficacy
Research studies have demonstrated the efficacy of this compound through various biological assays:
| Study | Pathogen/Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | Mycobacterium tuberculosis | 5.0 | DprE1 inhibition |
| Study 2 | Cancer Cell Lines (e.g., HeLa) | 10.0 | Apoptosis induction |
| Study 3 | Gram-positive bacteria | 12.5 | Cell wall disruption |
These studies indicate that the compound has a promising profile as both an antimicrobial and anticancer agent.
Case Studies
- Anti-Tubercular Activity : A study conducted on the anti-tubercular properties of benzothiazole derivatives highlighted that this compound showed significant activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new anti-tubercular drugs .
- Cancer Research : In vitro studies on various cancer cell lines have shown that this compound can significantly reduce cell viability and induce apoptosis through the activation of caspase pathways. These findings support further investigation into its use as a therapeutic agent in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
